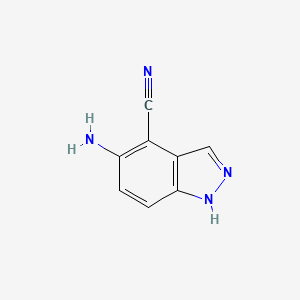

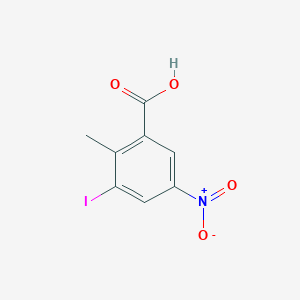

5-Amino-1H-indazole-4-carbonitrile

Vue d'ensemble

Description

5-Amino-1H-indazole-4-carbonitrile is a chemical compound with the empirical formula C4H4N4 . It is also known by other names such as 4-Amino-1H-imidazole-5-carbonitrile, 5-Amino-1H-imidazole-4-carbonitrile, 5-Amino-4-cyanoimidazole, 5-Amino-4-imidazolecarbonitrile, and 5-Cyano-4-aminoimidazole . The molecular weight of this compound is 108.10 .

Synthesis Analysis

The synthesis of 5-Amino-1H-indazole-4-carbonitrile can be achieved through various methods. One approach involves the use of a new acidic catalyst, 4-Carboxy-1-sulfopyridin-1-ium monozinc (II) trichloride { [4CSPy]ZnCl 3 }, in a process called anomeric based oxidative aromatization . Another method involves a one-pot protocol using aromatic aldehyde, malononitrile, phenylhydrazine, and Mg-Fe hydrotalcite as a heterogeneous catalyst at ambient temperature .Chemical Reactions Analysis

The synthesis of 5-Amino-1H-indazole-4-carbonitrile involves several chemical reactions. For instance, in the method using [4CSPy]ZnCl 3 as a catalyst, the intermediate compound reacts with the acidic part of the catalyst, leading to the preparation of the final product .Physical And Chemical Properties Analysis

5-Amino-1H-indazole-4-carbonitrile is a solid compound . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Corrosion Inhibition

Pyranopyrazole derivatives, closely related to indazole carbonitriles, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These derivatives exhibit high inhibition efficiency, suggesting potential applications in protecting metals from corrosion in industrial processes (Yadav et al., 2016).

Fluorescent Compounds Synthesis

Research into novel fluorescent compounds incorporating the 1,2,3-triazole moiety, similar in structural complexity to 5-Amino-1H-indazole-4-carbonitrile, has provided insights into their potential applications in material sciences and bioimaging. These compounds exhibit interesting photophysical properties, suggesting their use in developing new fluorescent materials and sensors (Singh et al., 2017).

High-Energy Materials

Indazole derivatives have been explored for their applications in creating insensitive high explosives, highlighting the broader applicability of nitrogen-rich heterocycles in designing new materials for defense and aerospace industries (Snyder et al., 2017).

Organic Synthesis

Indazole carbonitriles serve as key intermediates in the synthesis of complex organic molecules, including novel triazolopyrimidines and oxazoles. These compounds have applications in pharmaceuticals, agrochemicals, and material science, demonstrating the versatility of indazole derivatives in organic synthesis (Ablajan et al., 2012).

Antimicrobial Activity

Novel compounds derived from indazole carbonitriles have been synthesized and tested for their antimicrobial activities. These studies contribute to the search for new antibacterial and antifungal agents, addressing the growing concern of antibiotic resistance (Thanh et al., 2019).

Orientations Futures

The synthesis of 1H- and 2H-indazoles, which includes compounds like 5-Amino-1H-indazole-4-carbonitrile, has been a focus of research in recent years . Future directions may include the development of new synthetic approaches, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent .

Propriétés

IUPAC Name |

5-amino-1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-3-5-6-4-11-12-8(6)2-1-7(5)10/h1-2,4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWKPUJXIFKWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-indazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Isopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1523570.png)

amine](/img/structure/B1523592.png)